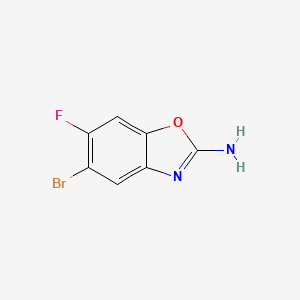

5-Bromo-6-fluoro-1,3-benzoxazol-2-amine

描述

Significance of Benzoxazole (B165842) Derivatives in Organic and Medicinal Chemistry Research

Benzoxazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, meaning the core structure is frequently found in compounds with diverse and potent biological activities. globalresearchonline.netnih.gov This significance stems from their ability to act as bioisosteres of naturally occurring nucleotides like adenine (B156593) and guanine, which allows them to interact readily with various biopolymers in living systems. globalresearchonline.net

Researchers have extensively synthesized and evaluated benzoxazole derivatives, revealing a wide spectrum of pharmacological potential. nih.govjocpr.com These activities are crucial in the ongoing search for new therapeutic agents to combat a range of human ailments.

Table 2: Notable Biological Activities of Benzoxazole Scaffolds

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains. | jocpr.comwisdomlib.org |

| Anticancer | Shows antiproliferative effects against various cancer cell lines. | globalresearchonline.netnih.gov |

| Anti-inflammatory | Exhibits activity as an anti-inflammatory agent. | nih.govjocpr.com |

| Antiviral | Includes activity against viruses such as HIV. | globalresearchonline.netwisdomlib.org |

| Antioxidant | Demonstrates the ability to neutralize harmful free radicals. | wisdomlib.org |

| Enzyme Inhibition | Acts as inhibitors for various enzymes, a key mechanism in drug action. | nih.gov |

Rationale for Academic Investigation of Halogenated Benzoxazole Scaffolds

The introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto a drug scaffold is a well-established strategy in medicinal chemistry. Halogenation can profoundly influence a molecule's physicochemical and pharmacokinetic properties. For instance, the inclusion of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability. Bromine, being larger and more polarizable, can also form specific halogen bonds with biological targets, potentially increasing potency and selectivity.

The investigation of halogenated benzoxazoles like 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine is driven by the goal of fine-tuning the biological activity of the parent scaffold. researchgate.net By strategically placing bromine and fluorine atoms on the benzene (B151609) ring, chemists can systematically explore structure-activity relationships (SAR). nih.gov This allows for the optimization of lead compounds, potentially leading to the development of more effective and safer therapeutic agents. The presence of both a bromine and a fluorine atom on the same scaffold allows for a multi-faceted modulation of its properties.

Overview of Research Trajectories Pertaining to this compound

Specific research focused exclusively on the end applications of this compound is not extensively documented in publicly available literature. Instead, its primary role appears to be that of a specialized chemical intermediate or building block for the synthesis of more complex, biologically active molecules. The 2-amino group on the benzoxazole ring is a key functional handle that allows for further chemical modification and elaboration.

Research trajectories involving this compound and structurally similar 2-aminobenzoxazoles likely focus on:

Scaffold Hopping: Using the benzoxazole core to replace other heterocyclic systems (like benzofuran) in an effort to discover new chemical entities with improved properties, such as reduced toxicity. nih.gov

Library Synthesis: Incorporating the molecule into combinatorial chemistry workflows to generate large libraries of diverse compounds for high-throughput screening against various biological targets.

Fragment-Based Drug Discovery: Utilizing the halogenated benzoxazole fragment as a starting point for building larger, more potent drug candidates.

The compound's value lies in its potential to be a precursor in the discovery of novel antitubercular, anticancer, or anti-inflammatory agents, consistent with the broader activities of the benzoxazole class. nih.govresearchgate.net

Contextualization within Modern Synthetic and Mechanistic Organic Chemistry

The synthesis of the benzoxazole core is a well-explored area of organic chemistry. researchgate.netrsc.org Most synthetic strategies involve the condensation and subsequent cyclization of a 2-aminophenol (B121084) precursor with a one-carbon synthon. rsc.orgijpbs.com The specific synthesis of 2-aminobenzoxazoles often utilizes reagents like cyanogen (B1215507) bromide or involves the cyclization of thiourea (B124793) derivatives. ijpbs.comnih.gov

Table 3: Common Synthetic Routes to Benzoxazole Derivatives

| Reactants | Reagents/Conditions | Product Type | References |

|---|---|---|---|

| 2-Aminophenol + Aldehyde | Oxidative conditions, various catalysts (e.g., ionic liquids, metal catalysts). | 2-Aryl/Alkyl Benzoxazoles | rsc.orgorganic-chemistry.org |

| 2-Aminophenol + Carboxylic Acid | Polyphosphoric Acid (PPA) at high temperatures. | 2-Substituted Benzoxazoles | globalresearchonline.net |

| 2-Aminophenol + Isothiocyanate | Iodine-mediated oxidative cyclodesulfurization. | N-Substituted-2-aminobenzoxazoles | nih.gov |

| 2-Aminophenol + Cyanogen Bromide | Base-mediated cyclization. | 2-Aminobenzoxazoles | ijpbs.com |

| o-Haloanilides | Copper-catalyzed intramolecular cyclization. | 2-Substituted Benzoxazoles | organic-chemistry.org |

Mechanistically, the formation of the benzoxazole ring typically proceeds via an initial formation of a Schiff base or an amide, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the electrophilic carbon, and subsequent dehydration or elimination to yield the aromatic heterocyclic system. nih.gov Modern approaches focus on developing greener, more efficient catalytic systems, including the use of nanocatalysts and solvent-free conditions, to improve yields and reduce environmental impact. rsc.org The synthesis of a specifically substituted compound like this compound would rely on starting with the appropriately substituted 2-amino-4-bromo-5-fluorophenol.

属性

IUPAC Name |

5-bromo-6-fluoro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2O/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQSKKMZGJCSRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)OC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 5 Bromo 6 Fluoro 1,3 Benzoxazol 2 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Benzoxazole (B165842) Ring System

The benzoxazole ring system is aromatic and can undergo substitution reactions. The regioselectivity and feasibility of these reactions are heavily influenced by the electronic effects of the existing substituents. The 2-amino group is a strong activating group and tends to direct incoming electrophiles to the ortho and para positions. Conversely, the halogen atoms are deactivating yet ortho-, para-directing.

In the case of 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine, the positions on the benzene (B151609) ring are C4, C5, C6, and C7. The C5 and C6 positions are already substituted. The 2-amino group would activate the C4 and C7 positions for electrophilic attack. However, the electron-withdrawing nature of the fluorine at C6 and bromine at C5 deactivates the ring towards electrophilic substitution. Generally, electrophilic substitution on the benzoxazole ring itself is less common than on the fused benzene ring. For instance, nitration of benzoxazole typically occurs at the C6-position. globalresearchonline.net

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly the displacement of one of the halogen atoms. Such reactions are favored by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. libretexts.org The fluorine atom at C6 exerts a strong electron-withdrawing effect, which would activate the ring towards nucleophilic attack.

Selective Reactivity of Bromine and Fluorine Substituents

In the context of palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond. The oxidative addition of a palladium(0) complex to the C-Br bond is a much more facile process than the cleavage of the strong C-F bond. This selective reactivity allows for functionalization at the C5 position without affecting the fluorine at C6.

Substitution at the Amine Moiety

The 2-amino group of the benzoxazole ring is a nucleophilic center and can readily undergo reactions with various electrophiles.

Acylation: The primary amine can be acylated to form the corresponding amides. This is a common transformation used to protect the amine group or to introduce new functional moieties. For instance, N-acylated 2-aminobenzothiazoles, which are structurally similar, have been synthesized and studied for their biological activities. escholarship.org

Alkylation: N-alkylation of the 2-amino group is also feasible, leading to secondary or tertiary amines. These reactions can be achieved using alkyl halides or through reductive amination. N-alkylated 2-aminobenzoxazoles have also been investigated for their potential biological applications. escholarship.org

Diazotization: As a primary aromatic amine, the 2-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgbyjus.com These diazonium salts are versatile intermediates that can be converted into a wide range of functional groups through reactions like the Sandmeyer or Schiemann reactions. However, the stability of the resulting diazonium salt can be a concern.

Oxidative and Reductive Transformations of the Benzoxazole Core

The benzoxazole ring system exhibits a degree of stability due to its aromatic character. However, it is not inert to oxidative and reductive conditions.

Under certain oxidative conditions, the benzoxazole ring can be cleaved. For example, a TEMPO-mediated aerobic oxidative system has been reported to induce the ring-opening of benzoxazoles. tandfonline.com This suggests that strong oxidizing agents could potentially degrade the heterocyclic core of this compound.

Conversely, the benzoxazole ring can also be susceptible to reductive cleavage. Studies on the reduction of benzoxazoles and benzothiazoles in liquid ammonia (B1221849) with sodium and alcohol have shown that the heterocyclic ring can be ruptured. scite.ai This indicates that harsh reducing conditions might not be compatible with the integrity of the benzoxazole core.

Cross-Coupling Reactions for Advanced Functionalization (e.g., Suzuki, Heck)

The presence of the bromine atom at the C5 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted benzoxazole with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org Given the high reactivity of C-Br bonds in such reactions, it is expected that this compound would readily couple with various boronic acids to introduce new aryl or alkyl groups at the C5 position. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronate complex and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Coupling: The Heck reaction couples the bromo-substituted benzoxazole with an alkene in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the C5 position with the introduction of a vinyl group.

The table below summarizes the expected outcomes of these cross-coupling reactions.

| Reaction | Coupling Partner | Expected Product at C5 |

| Suzuki-Miyaura | Arylboronic acid | Aryl group |

| Alkylboronic acid | Alkyl group | |

| Heck | Alkene | Vinyl group |

Kinetic and Thermodynamic Parameters Governing Key Reactions

For cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the aryl halide. The C-Br bond is weaker than the C-F bond, and thus the activation energy for the oxidative addition to the C-Br bond at C5 will be significantly lower than for the C-F bond at C6. This difference in activation energy is the basis for the high selectivity of these reactions.

Detailed Mechanistic Elucidation of Reaction Pathways

The reaction mechanisms for the key transformations of this compound can be understood by analogy to well-established mechanisms for similar compounds.

Nucleophilic Aromatic Substitution (SNAr): This reaction would proceed via a two-step addition-elimination mechanism. A nucleophile would attack the electron-deficient carbon atom bearing a halogen, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group (bromide or fluoride) is eliminated, restoring the aromaticity of the ring. The presence of the electron-withdrawing fluorine at C6 would help to stabilize the Meisenheimer complex if the attack occurs at C5.

Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki-Miyaura reaction is generally accepted to involve three main steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the benzoxazole to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (or its boronate form) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Diazotization: The reaction of the 2-amino group with nitrous acid involves the formation of a nitrosonium ion (NO+) as the active electrophile. byjus.com The amine attacks the nitrosonium ion, and after a series of proton transfers and elimination of water, the diazonium ion is formed.

Advanced Derivatization and Scaffold Functionalization of the 5 Bromo 6 Fluoro 1,3 Benzoxazol 2 Amine Core

Strategies for Amine Group Functionalization

The primary amine group at the 2-position of the benzoxazole (B165842) ring is a key handle for a variety of chemical modifications. Standard N-acylation and N-alkylation reactions provide a straightforward means to introduce a wide range of substituents, thereby modulating the steric and electronic properties of the molecule.

More advanced strategies involve the formation of urea (B33335) and thiourea (B124793) derivatives through reactions with isocyanates and isothiocyanates, respectively. These transformations are valuable for introducing hydrogen-bonding motifs and expanding the structural diversity of the resulting compounds. Furthermore, the amine can serve as a nucleophile in reactions with various electrophiles, leading to the formation of sulfonamides, amides, and other functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the N-arylation and N-vinylation of 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine. This methodology allows for the introduction of a broad spectrum of aryl, heteroaryl, and vinyl substituents, significantly expanding the accessible chemical space.

Table 1: Representative Amine Group Functionalization Reactions

| Reaction Type | Reagent/Catalyst | Product Class |

| N-Acylation | Acyl chloride/anhydride | Amides |

| N-Alkylation | Alkyl halide | Secondary/Tertiary amines |

| Urea Formation | Isocyanate | Ureas |

| Thiourea Formation | Isothiocyanate | Thioureas |

| Buchwald-Hartwig Amination | Aryl/Vinyl halide, Pd catalyst | N-Aryl/N-Vinyl amines |

Halogen-Directed Derivatization Pathways

The presence of both bromine and fluorine atoms on the benzene (B151609) ring opens up a rich landscape for regioselective derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization.

The carbon-bromine bond at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, utilizing boronic acids or their esters, is a highly effective method for introducing aryl and heteroaryl substituents at this position. Similarly, the Sonogashira coupling with terminal alkynes, the Heck coupling with alkenes, and the Stille coupling with organostannanes provide access to a diverse array of functionalized analogs.

While the carbon-fluorine bond is generally more robust, under specific conditions, it can also participate in cross-coupling reactions, offering a pathway for further diversification. The choice of catalyst, ligand, and reaction conditions is crucial for achieving the desired selectivity between the two halogen sites.

Table 2: Halogen-Directed Cross-Coupling Reactions

| Coupling Reaction | Reagent | Catalyst System | Functional Group Introduced |

| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl/Heteroaryl |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst | Alkynyl |

| Heck | Alkene | Pd catalyst | Alkenyl |

| Stille | Organostannane | Pd catalyst | Aryl/Vinyl/Alkyl |

Construction of Complex Polyheterocyclic Systems Incorporating the Benzoxazole Moiety

The strategic combination of functionalization at both the amine group and the halogenated positions of this compound can be leveraged to construct intricate polyheterocyclic systems. For instance, a derivative functionalized with a reactive group at the 5-position (via a cross-coupling reaction) can undergo a subsequent intramolecular cyclization reaction involving the 2-amino group or a substituent attached to it.

This approach allows for the annulation of additional heterocyclic rings onto the benzoxazole core, leading to the formation of novel, fused-ring systems. The nature of the newly formed ring can be tailored by the choice of the building blocks and the cyclization strategy employed. Such complex scaffolds are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and potential for novel biological activities or material properties.

Synthesis of Analogs with Varied Substituents and Linkers

The development of analogs of this compound with diverse substituents and linkers is a key objective in structure-activity relationship (SAR) studies. By systematically modifying the substituents at the 2-, 5-, and 6-positions, researchers can probe the impact of these changes on the molecule's properties.

The synthesis of such analogs often involves a multi-step approach, combining the derivatization strategies outlined in the previous sections. For example, a Suzuki coupling at the 5-position could be followed by an N-functionalization of the 2-amino group. The introduction of various linkers, such as alkyl chains, ethers, or amides, between the benzoxazole core and a terminal functional group can also be achieved through appropriate synthetic methodologies. This modular approach provides a powerful platform for the generation of a library of analogs with tailored properties.

Computational Chemistry and Theoretical Investigations of 5 Bromo 6 Fluoro 1,3 Benzoxazol 2 Amine

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can determine the ground-state energy, molecular geometry, and other key electronic properties. For 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine, a DFT study would elucidate how the interplay between the benzoxazole (B165842) core and the bromo, fluoro, and amine substituents dictates its electronic character.

Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. nih.govacs.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. nih.gov A dedicated study on this compound would calculate these values, providing a quantitative measure of its kinetic stability and predicting its behavior in chemical reactions.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecular surface. It is used to predict how a molecule will interact with other species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). An MEP map for this compound would pinpoint the likely sites for electrophilic and nucleophilic attack, guiding the prediction of its intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

While the benzoxazole core is largely planar, the exocyclic amine group may have rotational freedom. Conformational analysis would identify the most stable spatial arrangements (conformers) of the molecule. Following this, Molecular Dynamics (MD) simulations could be employed to study the molecule's dynamic behavior over time, providing insights into its flexibility and how it might interact with larger biological systems like proteins.

Theoretical Prediction of Reaction Pathways and Transition States

Computational methods are instrumental in mapping out the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify the most likely pathways for a reaction to proceed. This involves locating and characterizing the energy of transition states—the high-energy structures that connect reactants to products. For this compound, this could be applied to predict the outcomes of synthetic modifications or its metabolic fate. For instance, theoretical models have been used to elucidate plausible mechanisms for the formation of the benzoxazole ring itself. nih.gov

Computational Insights into Regioselectivity and Reaction Mechanisms

When a molecule has multiple reactive sites, computational chemistry can predict which site is most likely to react, a property known as regioselectivity. This is often achieved by analyzing local reactivity descriptors derived from DFT, such as Fukui functions. A theoretical investigation into the reaction mechanisms of this compound would provide a detailed, step-by-step description of bond-breaking and bond-forming processes, clarifying how and why specific products are formed. Such studies have been performed on related systems to understand selectivity in cyclization reactions. marmara.edu.tr

While the specific computational data for this compound is not currently available in published literature, the established theoretical frameworks described above provide a clear roadmap for future research into this and other similarly complex heterocyclic compounds.

Predicted Spectroscopic Properties and Their Validation

Theoretical predictions of spectroscopic properties such as vibrational and nuclear magnetic resonance spectra are crucial for the structural elucidation of novel compounds. These predictions are typically achieved using quantum mechanical calculations, which can model the behavior of electrons and nuclei within a molecule.

Computational methods, primarily DFT, are widely used to predict the vibrational spectra (both Infrared and Raman) of molecules. researchgate.net These calculations determine the frequencies of the normal modes of vibration, which correspond to the peaks observed in experimental FT-IR and Raman spectra. The intensity of these peaks can also be calculated, aiding in the full interpretation of the spectra.

For benzoxazole derivatives, theoretical calculations have been shown to be in good agreement with experimental findings. esisresearch.org The vibrational modes of the benzoxazole core, as well as the vibrations associated with its substituents, can be assigned with a high degree of confidence. For instance, the characteristic C=N stretching, C-O-C asymmetric and symmetric stretching, and the vibrations of the benzene (B151609) ring are all identifiable. esisresearch.org The presence of halogen substituents (bromo and fluoro) is expected to influence the vibrational frequencies, particularly those involving the carbon-halogen bonds (C-Br and C-F stretching and bending modes). Theoretical analysis of monohalogenated phenols has shown that the positions of these vibrational modes are well-predicted by DFT calculations. nih.gov

To enhance the accuracy of the predicted frequencies, which are often calculated based on a harmonic oscillator approximation, scaling factors are commonly applied. mdpi.com This process corrects for anharmonicity and other systematic errors in the computational methods.

Below is an illustrative data table showing typical predicted and experimental vibrational frequencies for a related benzoxazole derivative, 5-nitro-2-phenylbenzoxazole, as specific data for this compound is not available in the provided search results. This demonstrates the level of agreement that can be expected between theoretical and experimental values.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| C-H Stretching | 3077-3146 | 3099, 3069 | 3075 |

| C=N Stretching | 1528 | 1526 | 1529 |

| C-O-C Asymmetric Stretching | 1162 | 1159 | 1163 |

| C-O-C Symmetric Stretching | 1070 | 1066 | 1078 |

This table is based on data for 5-nitro-2-phenylbenzoxazole and is for illustrative purposes only. esisresearch.org

Theoretical calculations are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT for this purpose. esisresearch.org These predictions are highly sensitive to the molecular geometry, and therefore, an accurate optimized structure is a prerequisite for reliable chemical shift calculations.

For substituted benzoxazoles, computational studies have demonstrated a good correlation between calculated and experimental NMR chemical shifts. researchgate.net The chemical shifts of the protons and carbons in the benzoxazole ring system are influenced by the electronic effects of the substituents. The electronegative fluorine atom and the bromine atom in this compound are expected to have a significant impact on the chemical shifts of the nearby aromatic protons and carbons. The amino group at the 2-position also plays a crucial role in determining the electronic distribution and, consequently, the NMR spectrum.

The accuracy of predicted NMR chemical shifts can be affected by solvent effects. Therefore, computational models that incorporate a representation of the solvent, such as the Polarizable Continuum Model (PCM), are often used to improve the agreement with experimental data obtained in solution. nih.gov

An illustrative data table is provided below, showing a comparison of predicted and experimental ¹³C NMR chemical shifts for a generic 2-aminobenzoxazole (B146116) structure, as specific data for this compound is not available. This table highlights the typical accuracy of such predictions.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C2 (C=N) | 162.3 | 161.7 |

| C3a | 148.0 | 147.9 |

| C4 | 108.9 | 108.4 |

| C5 | 124.1 | 123.5 |

| C6 | 114.7 | 115.3 |

| C7 | 140.9 | 143.2 |

| C7a | 129.4 | 120.0 |

This table is based on data for a representative 2-aminobenzoxazole derivative and is for illustrative purposes only. nih.gov

Structural Characterization and Advanced Spectroscopic Analysis Techniques for Benzoxazole Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR spectroscopy identifies the number and type of hydrogen atoms (protons) in a molecule. For a benzoxazole (B165842) derivative, the aromatic protons on the benzene (B151609) ring would appear as distinct signals in the downfield region of the spectrum. The specific chemical shifts and coupling patterns (splitting) of these protons are dictated by the substitution pattern. In this compound, two aromatic protons would be expected, with their chemical shifts and coupling constants influenced by the adjacent bromine and fluorine atoms. The protons of the amine (-NH₂) group would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound, seven distinct carbon signals would be anticipated: five for the benzoxazole ring system and two for the aromatic C-Br and C-F carbons. The carbon atom of the C=N group within the oxazole (B20620) ring typically appears significantly downfield.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic C-H | 6.5 - 8.0 | Singlet (s), Doublet (d), Multiplet (m) | Shifts are highly dependent on the position and nature of substituents on the benzene ring. |

| Amine N-H | Variable (e.g., 6.0 - 9.0) | Broad Singlet (br s) | Chemical shift can vary with solvent, concentration, and temperature. Can exchange with D₂O. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and purity of synthesized compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), allowing for the determination of a unique molecular formula.

For this compound (C₇H₄BrFN₂O), HRMS can verify its elemental composition by comparing the experimentally measured accurate mass with the theoretically calculated mass. The presence of bromine is particularly distinctive in mass spectrometry due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 Da, which serves as a clear indicator of the presence of a single bromine atom. researchgate.netnih.gov

Techniques like electrospray ionization (ESI) are commonly used to gently ionize the molecule, often forming a protonated molecular ion [M+H]⁺. HRMS analysis of this ion provides the accurate mass needed to confirm the molecular formula. nih.govresearchgate.net This method is also highly sensitive to impurities, which would appear as additional peaks in the mass spectrum, thus serving as a powerful tool for purity confirmation.

The table below shows predicted m/z values for various adducts of this compound, which can be used to confirm its identity in an HRMS analysis. uni.lu

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₇H₅BrFN₂O⁺ | 230.95638 |

| [M+Na]⁺ | C₇H₄BrFN₂NaO⁺ | 252.93832 |

| [M-H]⁻ | C₇H₃BrFN₂O⁻ | 228.94182 |

X-ray Crystallography for Solid-State Structural Elucidation of Related Benzoxazole Compounds

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

For benzoxazole derivatives, single-crystal X-ray diffraction can unequivocally confirm the planarity of the fused benzoxazole ring system. researchgate.net Furthermore, it provides invaluable insight into the supramolecular architecture of the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π–π stacking. researchgate.netnih.gov In the case of 2-aminobenzoxazoles, the amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring can act as acceptors, leading to the formation of extended networks in the solid state. researchgate.net

Although a specific crystal structure for this compound has not been reported, analysis of related compounds like 6-Bromo-1,3-benzothiazol-2-amine reveals that molecules are often linked by N—H⋯N hydrogen bonds to form distinct structural motifs. nih.gov Such studies are crucial for understanding the physical properties of the material and how molecules interact with each other in the solid phase.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (e.g., stretching, bending).

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), the C=N stretching of the oxazole ring (~1640 cm⁻¹), and C-O stretching vibrations. esisresearch.orgesisresearch.orgresearchgate.net

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The combination of both techniques provides a more complete vibrational profile of the molecule. esisresearch.orgesisresearch.org For example, the aromatic ring stretching vibrations are often strong in both IR and Raman spectra. esisresearch.org

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound based on data from related benzoxazole compounds. esisresearch.orgesisresearch.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=N (Oxazole Ring) | Stretching | 1630 - 1660 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-O-C (Oxazole Ring) | Asymmetric Stretching | 1140 - 1250 |

| C-F | Stretching | 1000 - 1400 |

| C-Br | Stretching | 500 - 600 |

Electronic Spectroscopy (UV-Vis and Fluorescence Spectroscopy) for Chromophore and Fluorophore Characterization

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule. These techniques are used to characterize chromophores (parts of a molecule that absorb light) and fluorophores (parts that emit light after absorption).

UV-Vis Spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions). The benzoxazole ring system is an aromatic chromophore, and its UV-Vis spectrum is characterized by absorption bands that are influenced by the substituents on the ring. The position (λ_max) and intensity (molar absorptivity, ε) of these bands provide a fingerprint of the compound's electronic structure. esisresearch.org

Fluorescence Spectroscopy measures the emission of light from a molecule after it has been electronically excited. Many benzoxazole derivatives are known to be fluorescent, and their emission spectra, quantum yields, and lifetimes are important characteristics. The fluorescence properties are highly sensitive to the molecular structure and the local environment, making them useful as probes and in materials science.

While specific experimental UV-Vis or fluorescence data for this compound are not documented, studies on related compounds like 5-nitro-2-phenylbenzoxazole show strong absorption bands in the UV region, which is characteristic of the benzoxazole chromophore. esisresearch.org

Future Research Directions and Emerging Methodologies in the Chemistry of 5 Bromo 6 Fluoro 1,3 Benzoxazol 2 Amine

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing greener and more efficient synthetic pathways to 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine, moving away from traditional methods that may involve harsh conditions or hazardous reagents. jetir.org The principles of green chemistry, such as the use of renewable feedstocks, atom economy, and the reduction of waste, will be central to these efforts. rsc.org

Key areas of exploration will include:

Catalytic C-H Activation: Direct C-H functionalization of a pre-formed 6-fluoro-1,3-benzoxazol-2-amine (B598465) or a related precursor could provide a more atom-economical route to the target molecule, avoiding the need for pre-functionalized starting materials.

One-Pot Multi-Component Reactions (MCRs): Designing MCRs that combine three or more starting materials in a single step to construct the this compound scaffold would significantly improve synthetic efficiency. nih.gov

Use of Greener Solvents and Catalysts: Research into the use of water, deep eutectic solvents, or ionic liquids as reaction media, coupled with recyclable catalysts like samarium triflate or copper(II) ferrite (B1171679) nanoparticles, will be crucial for developing environmentally benign syntheses. organic-chemistry.orgbohrium.com

Alternative Energy Sources: The application of microwave irradiation, ultrasound, and mechanochemistry are expected to play a significant role in accelerating reaction times and reducing energy consumption in the synthesis of this compound. mdpi.comnih.gov

| Green Chemistry Approach | Potential Application in the Synthesis of this compound | Expected Benefits |

| Catalytic C-H Bromination | Direct bromination of 6-fluoro-1,3-benzoxazol-2-amine at the C5 position. | Reduced number of synthetic steps, improved atom economy. |

| Microwave-Assisted Synthesis | Acceleration of the cyclization step to form the benzoxazole (B165842) ring. | Shorter reaction times, potentially higher yields. nih.gov |

| Mechanochemistry | Solid-state synthesis to minimize solvent use. mdpi.com | Reduced solvent waste, potential for novel reactivity. mdpi.com |

| Use of Bio-based Solvents | Replacing traditional organic solvents with greener alternatives like deep eutectic solvents. mdpi.com | Reduced environmental impact, improved safety. mdpi.com |

Exploration of Unprecedented Chemical Transformations

The unique electronic properties conferred by the bromine and fluorine substituents on the benzoxazole core of this compound make it a promising substrate for exploring novel chemical transformations. Future research is expected to move beyond simple functional group interconversions to uncover unprecedented reactivity.

Potential areas of investigation include:

Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents and build molecular complexity.

Photoredox Catalysis: The use of visible light to initiate novel transformations, such as the functionalization of the benzoxazole ring or the amino group, could lead to the discovery of new reaction pathways that are not accessible through traditional thermal methods.

Electrochemical Synthesis: Employing electricity to drive the synthesis and modification of this compound offers a sustainable and highly controllable approach to chemical transformations. organic-chemistry.org

Late-Stage Functionalization: Developing methods for the selective modification of the this compound scaffold at a late stage in a synthetic sequence would be highly valuable for the rapid generation of analogues for structure-activity relationship studies.

Integration of Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. springerprofessional.deresearchgate.net The integration of flow chemistry with automated synthesis platforms is a key emerging trend that will undoubtedly impact the future synthesis of this compound.

Future research in this area will likely involve:

Development of Continuous Flow Syntheses: Designing a multi-step continuous flow process for the synthesis of this compound, potentially incorporating in-line purification and analysis. nih.govacs.org

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) to identify the optimal parameters for the synthesis of the target molecule. durham.ac.uk

On-Demand Synthesis: The ability to rapidly synthesize desired quantities of this compound and its derivatives on demand, which is particularly valuable for medicinal chemistry applications. durham.ac.uk

| Flow Chemistry Advantage | Application to this compound |

| Enhanced Safety | Handling of potentially hazardous reagents and intermediates in small, controlled volumes. springerprofessional.de |

| Improved Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production by extending the operation time. nih.gov |

| Precise Reaction Control | Accurate control over reaction parameters leading to higher yields and purities. acs.org |

| Automation | Integration with robotic systems for high-throughput synthesis and optimization. researchgate.net |

Advanced Applications of Computational Chemistry in Reaction Discovery and Design

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and synthetic routes. cuny.edu For this compound, computational methods will be instrumental in guiding future synthetic efforts.

Key computational approaches to be explored include:

Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways, predict transition state energies, and understand the influence of the bromo and fluoro substituents on the reactivity of the benzoxazole core. researchgate.netdergipark.org.tr

Machine Learning and Artificial Intelligence: Employing machine learning algorithms to predict the optimal reaction conditions for the synthesis of this compound and to identify novel synthetic routes from large reaction databases.

In Silico Screening: Computationally screening virtual libraries of catalysts and reagents to identify the most promising candidates for a particular transformation, thereby reducing the experimental effort required. mit.edu

Synergistic Approaches Combining Synthesis and Theoretical Studies

The most profound advances in the chemistry of this compound will likely emerge from a close integration of experimental synthesis and theoretical calculations. acs.orgnih.gov This synergistic approach allows for a deeper understanding of chemical reactivity and provides a powerful platform for the discovery and development of new synthetic methodologies. rsc.org

Future research will benefit from:

Mechanism-Driven Reaction Development: Using computational studies to elucidate the mechanism of a key reaction, and then using this insight to guide the design of improved catalysts or reaction conditions. scielo.br

Iterative Cycles of Prediction and Experimentation: Employing an iterative process where computational models are used to predict the outcome of a reaction, the prediction is tested experimentally, and the experimental results are then used to refine the computational model. nih.gov

Rational Design of Functional Molecules: Combining synthetic chemistry with computational modeling to design and synthesize novel derivatives of this compound with specific desired properties for applications in areas such as drug discovery and materials science.

常见问题

What are the common synthetic routes for 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine, and how do reaction conditions influence yield?

Basic

The synthesis typically involves oxidative cyclodesulfurization of monothioureas derived from halogenated aminophenol precursors. A green approach employs iodine (I₂) as a mild desulfurizing agent, replacing toxic reagents like HgO or hypervalent iodine compounds. For example, substituted isothiocyanates react with aminophenols under optimized conditions (e.g., 80°C, 12 hours) to yield benzoxazole cores . Bromo and fluoro substituents are introduced via electrophilic halogenation at specific positions, requiring careful control of temperature and stoichiometry to avoid over-halogenation .

How is the structural characterization of this compound performed, and what challenges arise in crystallographic refinement?

Basic

X-ray crystallography is the gold standard, with SHELXL used for refinement. Key challenges include resolving disordered halogen atoms (Br/F) due to their similar electron densities. ORTEP-3 visualizes thermal ellipsoids to validate atomic positions . Complementary techniques like ¹H/¹³C NMR and IR confirm substitution patterns, with deshielded aromatic protons (δ 7.5–8.5 ppm) indicating halogen effects .

What strategies mitigate toxicity and improve sustainability in the synthesis of halogenated benzoxazoles?

Advanced

Replacing traditional desulfurizing agents (e.g., HgO, BOP reagent) with I₂/H₂O₂ systems reduces toxicity and waste. Solvent selection (e.g., ethanol/water mixtures) enhances atom economy. For Suzuki-Miyaura couplings, pinacol boronate esters enable late-stage functionalization with Pd catalysts, avoiding hazardous intermediates . Computational tools (e.g., DFT) predict regioselectivity, minimizing trial-and-error optimization .

How do molecular docking studies inform the bioactivity of this compound against bacterial targets?

Advanced

Docking into E. coli DNA gyrase (PDB: 1KZN) reveals halogen bonding between Br/F and ATP-binding residues (e.g., Asp73, Glu50), explaining inhibition. AutoDock Vina or Schrödinger Suite simulate binding modes, with scoring functions prioritizing compounds showing <100 nM IC₅₀. Substituent effects (e.g., electron-withdrawing F) enhance π-stacking with aromatic enzyme pockets .

How can crystallographic data contradictions (e.g., thermal motion vs. static disorder) be resolved during refinement?

Advanced

In SHELXL, PART/SUMP commands partition disordered atoms, while ISOR restraints stabilize anisotropic displacement parameters. For overlapping Br/F sites, EDMA (Electron Density Mean Analysis) calculates occupancy ratios. Validation tools like PLATON flag outliers (>4σ in difference maps), prompting re-refinement with alternate constraints .

What spectroscopic markers distinguish this compound from its analogs?

Basic

¹H NMR shows a singlet (~δ 6.8 ppm) for the NH₂ group, absent in N-methyl derivatives. ¹⁹F NMR displays a triplet (J = 12 Hz) for para-fluoro coupling with adjacent protons. IR C=N stretches (1630–1600 cm⁻¹) confirm benzoxazole ring formation .

How do steric and electronic effects influence structure-activity relationships (SAR) in benzoxazole derivatives?

Advanced

Electron-withdrawing substituents (e.g., Br, F) enhance electrophilicity, improving interactions with nucleophilic enzyme residues. Hammett plots correlate σ values (Br: +0.26, F: +0.06) with MICs against S. aureus. Steric bulk at position 6 (e.g., CF₃ vs. F) reduces membrane permeability, quantified via LogP (CLOGP >2.5 decreases solubility) .

What methodologies address regioselectivity challenges during halogenation of benzoxazole precursors?

Advanced

Directed ortho-metalation (DoM) with LDA selectively brominates position 5, while electrophilic fluorination (Selectfluor®) targets position 6. In situ generation of halogenating agents (e.g., Br₂ from KBrO₃/HBr) minimizes side reactions. Competitive experiments with ¹³C-labeled substrates track regiochemical outcomes via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。